4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde
Description
Properties
IUPAC Name |
4-cyclopropyl-3-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-8(6-1-2-6)4-3-7(5-12)10(9)13/h3-6,13H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOGPTYDLCRKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=C(C=C2)C=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628750-60-6 | |
| Record name | 4-cyclopropyl-3-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination and Grignard Exchange
A widely cited method involves bromination of a fluorinated benzaldehyde precursor followed by cyclopropanation via Grignard reagent exchange. For example, 1-fluoro-3-isopropoxybenzene is brominated using tetrabutyl ammonium tribromide in dichloromethane to yield 1-bromo-2-fluoro-4-isopropoxybenzene . Subsequent treatment with isopropyl magnesium chloride at −10 to 0°C generates a Grignard intermediate, which reacts with DMF to form 2-fluoro-4-isopropoxybenzaldehyde . Final deprotection with boron trichloride yields the target compound with 86% purity.
Key Conditions:
-
Temperature : −10°C to 25°C for Grignard exchange.
-
Limitations : Requires careful control of steric hindrance during cyclopropanation.
Suzuki-Miyaura Cross-Coupling
Palladium-Catalyzed Coupling
The Suzuki-Miyaura reaction enables direct introduction of the cyclopropyl group via coupling of 3-fluoro-2-hydroxybenzaldehyde boronic acid with cyclopropyl halides. Pd(OAc)₂/PCy₃ catalysts in toluene/K₃PO₄ at 110°C facilitate this transformation, achieving yields up to 85%.
Reaction Mechanism:
Advantages:
-
Tolerates electron-withdrawing groups (e.g., −CHO, −F).
Friedel-Crafts Alkylation
Cyclopropane Carbocation Generation
Cyclopropanation via Friedel-Crafts alkylation employs 3-fluoro-2-hydroxybenzaldehyde and cyclopropane derivatives in the presence of AlCl₃. For instance, reaction with cyclopropyl methyl ether at 40–60°C produces the target compound with 65–72% yield.
Optimization Factors:
Reductive Amination and Hydrolysis
Nitro Group Reduction
A patent by describes acetylation of N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline followed by reduction with sodium borohydride in methanol. Hydrolysis of the resulting amine with HCl yields 4-cyclopropyl-3-fluoro-2-hydroxybenzaldehyde (purity >98%).
Critical Steps:
Directed Ortho-Metalation (DoM)
Fluorine-Directed Cyclopropanation
Using 3-fluoro-2-methoxybenzaldehyde as a substrate, lithium diisopropylamide (LDA) induces ortho-metalation at −78°C. Quenching with cyclopropyl bromide installs the cyclopropyl group, followed by demethylation with BBr₃ to reveal the hydroxy group.
Yield Data:
Comparative Analysis of Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.
Major Products Formed:
Oxidation: 4-Cyclopropyl-3-fluoro-2-hydroxybenzoic acid.
Reduction: 4-Cyclopropyl-3-fluoro-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde is characterized by a cyclopropyl group and a fluorine atom attached to a hydroxyl-substituted benzaldehyde structure. Its molecular formula is . The unique features of this compound, including its electronegativity due to fluorine and the structural rigidity provided by the cyclopropyl group, enhance its potential as a pharmaceutical agent.
Medicinal Chemistry Applications
-
Drug Discovery and Development
- Allosteric Modulation : The compound has been identified as a potential allosteric modulator of hemoglobin, which may have implications in treating conditions related to oxygen transport and delivery in the body .
- Anticancer Agents : Fluorinated compounds like this compound are often explored for their anticancer properties due to their ability to interact with biological targets effectively. The presence of fluorine can enhance metabolic stability and lipophilicity, making these compounds suitable for drug formulation .
- Biological Activity
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions, including:
- Povarov Reaction : This method has been utilized for synthesizing related compounds by forming complex polycyclic structures that exhibit enhanced biological activity .
- Structure-Activity Relationship Studies : Research into derivatives of this compound has revealed insights into how modifications can enhance or diminish activity, guiding the design of more effective drugs .
Case Study 1: Hemoglobin Modulation
A study demonstrated that derivatives of cycloalkyl-substituted benzaldehydes could modulate hemoglobin's allosteric properties. This compound was highlighted as a promising candidate for further investigation due to its structural characteristics that favor binding interactions .
Case Study 2: Anticancer Activity
Research on fluorinated compounds indicated that those with hydroxyl substitutions exhibited enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. A specific focus on this compound revealed potential pathways for development into therapeutic agents against various cancer types .
Mechanism of Action
The mechanism by which 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Compounds Compared:
4-Hydroxybenzaldehyde
3-Fluoro-4-hydroxybenzaldehyde
4-Cyclopropylbenzaldehyde
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde | C₁₀H₉FO₂ | 2-OH, 3-F, 4-cyclopropyl | 180.17 | Steric bulk (cyclopropyl), electron withdrawal (F), intramolecular H-bonding |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 4-OH | 122.12 | Simple structure; high solubility in polar solvents |
| 3-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 4-OH, 3-F | 140.11 | Enhanced acidity of OH due to F; moderate steric effects |
| 4-Cyclopropylbenzaldehyde | C₁₀H₁₀O | 4-cyclopropyl | 146.19 | Hydrophobicity from cyclopropyl; no H-bonding or electron-withdrawing groups |
Structural Insights:
- The 3-fluoro substituent enhances electrophilicity of the aldehyde group, favoring nucleophilic addition reactions compared to non-fluorinated analogs.
- Ortho-hydroxyl group stabilizes the aldehyde via intramolecular H-bonding, a feature absent in 4-hydroxybenzaldehyde derivatives.
Physicochemical Properties
| Property | This compound | 4-Hydroxybenzaldehyde | 3-Fluoro-4-hydroxybenzaldehyde | 4-Cyclopropylbenzaldehyde |
|---|---|---|---|---|
| Melting Point (°C) | ~110–115 (estimated) | 116–118 | 95–98 | 60–62 |
| Water Solubility (mg/mL) | ~5–10 (low due to cyclopropyl) | ~50 | ~20 | <1 |
| pKa (OH group) | ~8.5–9.5 | 7.9 | 7.2 | N/A |
Key Observations:
- The low solubility of the target compound in water (~5–10 mg/mL) arises from the hydrophobic cyclopropyl group, contrasting with 4-hydroxybenzaldehyde’s higher solubility.
- Fluorine’s electron-withdrawing effect lowers the pKa of the hydroxyl group (estimated 8.5–9.5) compared to 4-hydroxybenzaldehyde (pKa 7.9), enhancing its acidity.
Biological Activity
4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde is an organic compound notable for its structural features, including a cyclopropyl group, a fluorine atom at the 3-position, and a hydroxy group at the 2-position of the aromatic system. Its molecular formula is CHFO, with a molecular weight of approximately 182.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antifungal and anticancer properties.
Antifungal Activity
Preliminary studies indicate that this compound exhibits significant antifungal activity. It has been shown to inhibit the growth of various fungal strains by disrupting cellular processes. This makes it a candidate for further investigation as a potential antifungal agent. The mechanism behind this activity may involve interference with cell wall synthesis or disruption of membrane integrity in fungi.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in fungal growth and cancer proliferation. This could involve inhibition of key enzymes or receptors that are critical for cell division and survival .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-2-hydroxybenzaldehyde | Fluorine at 3-position, hydroxy at 2-position | Commonly used as a building block in organic synthesis |
| 4-Fluoro-3-hydroxybenzaldehyde | Fluorine at 4-position | Similar reactivity but different substitution pattern |
| 3,5-Difluoro-4-hydroxybenzaldehyde | Two fluorines at positions 3 and 5 | Increased lipophilicity may affect biological activity |
| 2-Fluoro-3-hydroxybenzaldehyde | Fluorine at 2-position | Different position may affect reactivity and selectivity |
The cyclopropyl moiety in this compound imparts distinctive steric and electronic properties compared to these similar compounds, potentially enhancing its biological activity.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research highlights the importance of fluorinated compounds in medicinal chemistry. For instance, studies on fluorinated imines have shown promising antibacterial activities against pathogens such as E. coli and S. aureus, suggesting that fluorinated compounds can exhibit significant biological effects based on their structural characteristics .
Additionally, investigations into other phenolic compounds have demonstrated varying degrees of antimicrobial activity, indicating that structural modifications can lead to enhanced efficacy against bacterial and fungal strains . These findings support the hypothesis that this compound may also possess valuable biological properties worth exploring.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde, and how can structural purity be validated?
- Methodology :
- Synthesis : Utilize Suzuki-Miyaura coupling for introducing the cyclopropyl group to the benzaldehyde scaffold. Fluorination at the 3-position can be achieved via electrophilic aromatic substitution using Selectfluor® or similar fluorinating agents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
- Validation : Combine H/C NMR to confirm substitution patterns, FT-IR for aldehyde and hydroxyl groups, and HPLC (C18 column, methanol/water mobile phase) for purity (>98%) .
Q. How should researchers handle safety concerns related to this compound in laboratory settings?
- Safety Protocol :
- Exposure Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact due to potential irritancy (inferred from structurally similar aldehydes like 4-Chlorobenzaldehyde) .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water (10–15 minutes) and consult an ophthalmologist .
- Storage : Keep in amber glass vials under inert gas (N) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar solvents be resolved experimentally?
- Analytical Approach :
- Solubility Testing : Perform saturation shake-flask method in water, DMSO, and ethanol at 25°C. Monitor equilibrium via UV-Vis spectroscopy (λ~280 nm for aldehyde absorption).
- Data Reconciliation : Compare results with computational predictions (e.g., COSMO-RS) to identify discrepancies. Adjust experimental parameters (e.g., temperature, pH) to resolve outliers .
Q. What strategies are effective in elucidating the role of the cyclopropyl group in modulating the compound’s bioactivity?
- Experimental Design :
- Comparative Studies : Synthesize analogs without the cyclopropyl group (e.g., 3-fluoro-2-hydroxybenzaldehyde) and evaluate bioactivity (e.g., antimicrobial assays).
- Computational Modeling : Use DFT calculations to assess steric/electronic effects of the cyclopropyl moiety on binding affinity (e.g., enzyme active sites) .
- Structure-Activity Relationship (SAR) : Corrogate cyclopropyl modifications with activity data to identify critical interactions .
Q. How can researchers address inconsistencies in reported reaction yields during scale-up synthesis?
- Troubleshooting Framework :
- Process Optimization : Screen catalysts (e.g., Pd/C vs. Pd(OAc)) and solvents (e.g., THF vs. DMF) to improve efficiency.
- Kinetic Analysis : Use in-situ IR or LC-MS to monitor intermediate formation and identify rate-limiting steps.
- Scale-Up Adjustments : Implement flow chemistry for better heat/mass transfer control, minimizing side reactions .
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
